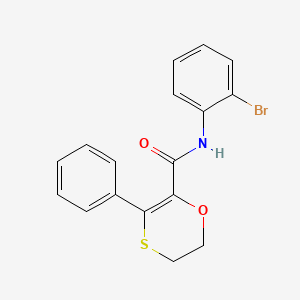methanone](/img/structure/B12175998.png)
[2-bromo-5-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a brominated phenyl ring, a tetrazole moiety, and a thiomorpholine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of the tetrazole and thiomorpholine groups. One common synthetic route involves:
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Tetrazole Formation: The brominated phenyl compound is then reacted with sodium azide and a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring.
Thiomorpholine Introduction: Finally, the tetrazole-containing compound is reacted with thiomorpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known for its bioisosteric properties, making it a candidate for the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and thiomorpholine group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone
- 2-fluoro-5-(1H-tetrazol-1-yl)phenylmethanone
- 2-iodo-5-(1H-tetrazol-1-yl)phenylmethanone
Uniqueness
Compared to its analogs, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable molecule for drug discovery and development.
Properties
Molecular Formula |
C12H12BrN5OS |
|---|---|
Molecular Weight |
354.23 g/mol |
IUPAC Name |
[2-bromo-5-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H12BrN5OS/c13-11-2-1-9(18-8-14-15-16-18)7-10(11)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |
InChI Key |
RFINNWHBZQMZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12175922.png)

![[1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12175933.png)

![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12175947.png)
![N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12175954.png)
![2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12175957.png)
![N-(2-cyclohex-1-en-1-ylethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12175962.png)
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid](/img/structure/B12175967.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12175994.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B12175996.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)

